molecular formula C42H79NO11S B3026305 N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide CAS No. 1292769-40-4

N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide

Cat. No.: B3026305
CAS No.: 1292769-40-4
M. Wt: 806.1 g/mol
InChI Key: NXJDPFSYOMFVES-XSTNKXOQSA-N
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Description

The compound “N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide” is a type of galactosylceramide sulfate. The sulfo group is located at position 3 and the ceramide N-acyl group is specified as ®-2-hydroxy .


Molecular Structure Analysis

This compound has been found in the crystal structure of the D48V mutant of Human Glycolipid Transfer Protein complexed with 3-O-sulfo galactosylceramide . It has also been found in the structure of sulfatide presentation by Mouse Cd1d .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C48H93NO12S and an average mass of 908.33 Da . It is a human and mouse metabolite .

Scientific Research Applications

Antioxidant Activity Analysis

Antioxidants play a critical role in mitigating oxidative stress in biological systems, and compounds with antioxidant capabilities are of significant interest. Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, highlighting various tests like ORAC, HORAC, TRAP, and TOSC, which are based on chemical reactions monitored by spectrophotometry. These assays could be applicable for analyzing the antioxidant potential of complex compounds, including sulfonate derivatives found in the compound (Munteanu & Apetrei, 2021).

Anticancer Agents

Sulfonamide compounds, including derivatives, have been investigated for their anticancer properties. Gulcin and Taslimi (2018) reviewed sulfonamide inhibitors, highlighting their application as anticancer agents among other uses. This research suggests that compounds with sulfonamide or related functionalities could have potential applications in cancer treatment (Gulcin & Taslimi, 2018).

Environmental Applications

Compounds with sulfonate groups are also studied for their environmental applications, such as in the removal of contaminants from aqueous solutions. Prasannamedha and Kumar (2020) discussed the removal of sulfamethoxazole, a sulfonamide antibiotic, highlighting various cleaner techniques like adsorption and photocatalytic degradation. This suggests potential environmental applications for similar compounds in water treatment and pollution control (Prasannamedha & Kumar, 2020).

Oxidative Stress and Inflammation

Vangaveti et al. (2016) explored the role of hydroxyoctadecadienoic acids, oxidized derivatives of linoleic acid, in inflammation associated with metabolic syndrome and cancer. This research provides insights into how oxidative processes and derivatives of fatty acids can play roles in disease mechanisms, which may be relevant for understanding the biological activities of complex compounds containing similar functional groups (Vangaveti et al., 2016).

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H79NO11S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42/h17-18,29,31,35-37,39-42,44-45,47-48H,3-16,19-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51)/b18-17-,31-29+/t35-,36+,37+,39-,40+,41-,42+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJDPFSYOMFVES-XSTNKXOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCC=CCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCC/C=C\CCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H79NO11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide
Reactant of Route 2
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide
Reactant of Route 3
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide
Reactant of Route 4
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide
Reactant of Route 5
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide
Reactant of Route 6
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide

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